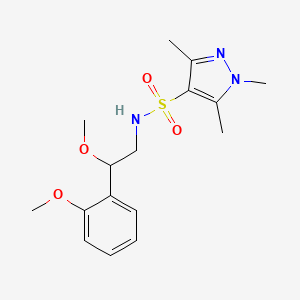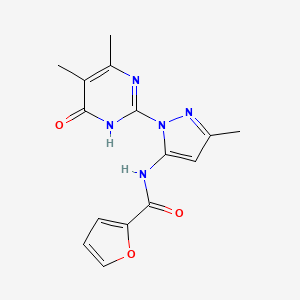
(2-Chloro-1,3-thiazol-5-yl)methyl 2-thiophenecarboxylate
Overview
Description
“(2-chloro-1,3-thiazol-5-yl)methyl acetate” is a chemical compound with the CAS Number: 339018-65-4 . It has a molecular weight of 191.64 . It is a low melting solid with a melting point of 75 - 80@1mm Hg .
Molecular Structure Analysis
The InChI code for “(2-chloro-1,3-thiazol-5-yl)methyl acetate” is 1S/C6H6ClNO2S/c1-4(9)10-3-5-2-8-6(7)11-5/h2H,3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, “(2-chloro-1,3-thiazol-5-yl)methyl acetate” is a low melting solid with a melting point of 75 - 80@1mm Hg . It should be stored under inert gas at 4C .Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Research has indicated that thiazole compounds exhibit significant analgesic and anti-inflammatory activities. These properties make them valuable in the development of new pain relief medications and anti-inflammatory drugs, potentially with fewer side effects compared to current treatments .
Antimicrobial and Antifungal Effects
Thiazoles are known to possess antimicrobial and antifungal effects. This makes them interesting candidates for the development of new antibiotics and antifungal agents, especially in an era where antibiotic resistance is a growing concern .
Antiviral Drug Development
The structure of thiazole compounds has been utilized in the design of antiviral drugs. Given the ongoing need for effective treatments against various viral infections, thiazole derivatives could play a role in the development of novel antiviral therapies .
Antitumor and Cytotoxic Activity
Some thiazole derivatives have demonstrated potent effects on human tumor cell lines, indicating their potential use in cancer treatment. The cytotoxic activity of these compounds could be harnessed to develop new anticancer drugs .
Neuroprotective Properties
Thiazole derivatives have shown promise in neuroprotection, which is the preservation of neuronal structure and function. This application could be particularly relevant for diseases such as Alzheimer’s and Parkinson’s, where neurodegeneration is a key feature .
Antihypertensive and Cardiovascular Applications
Thiazole compounds have been associated with antihypertensive activity, which could be beneficial in managing high blood pressure and related cardiovascular conditions .
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound should be handled with appropriate safety measures.
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common structural motif in many biologically active molecules. Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and DNA . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound interacts with an enzyme, it might inhibit the enzyme’s activity, leading to changes in the metabolic pathway that the enzyme is involved in .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Thiazole derivatives have been found to affect a variety of pathways, including those involved in inflammation and pain perception .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme involved in inflammation, it might reduce inflammation at the cellular level .
properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c10-9-11-4-6(15-9)5-13-8(12)7-2-1-3-14-7/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOVHABFUVTLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324647 | |
| Record name | (2-chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818715 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate | |
CAS RN |
341967-67-7 | |
| Record name | (2-chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-chloroacetyl)-methylamino]-N-propan-2-ylacetamide](/img/structure/B2933803.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2933804.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2933805.png)
![5-(isopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2933807.png)
![3-(4-Methoxyphenyl)-5-[(phenylsulfanyl)methyl]isoxazole](/img/structure/B2933808.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2933811.png)

![1-{[(2-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2933814.png)


![Ethyl 2-amino-1-[2-[(2-fluorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2933819.png)
![ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2933821.png)
